molecular formula C8H8F3NO2S B8411587 Ethyl 2-(2,2,2-trifluoroethyl)thiazole-4-carboxylate

Ethyl 2-(2,2,2-trifluoroethyl)thiazole-4-carboxylate

Cat. No. B8411587
M. Wt: 239.22 g/mol
InChI Key: DULQOEZNBYSMAR-UHFFFAOYSA-N
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Patent
US08629271B2

Procedure details

A mixture of ethyl 2-(2,2,2-trifluoroethyl)thiazole-4-carboxylate (example 67, step c) (0.3 g) in concentrated hydrochloric acid (7 mL) and water (7 mL) was heated at 80° C. for 5 hours under nitrogen. The solvent was evaporated under a stream of nitrogen and the residue partitioned between ethyl acetate (40 mL) and brine (3 mL). The organic layer was dried over sodium sulphate, filtered and the solvent evaporated under reduced pressure to afford the subtitled compound. Yield 0.23 g.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[CH2:3][C:4]1[S:5][CH:6]=[C:7]([C:9]([O:11]CC)=[O:10])[N:8]=1>Cl.O>[F:15][C:2]([F:1])([F:14])[CH2:3][C:4]1[S:5][CH:6]=[C:7]([C:9]([OH:11])=[O:10])[N:8]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
FC(CC=1SC=C(N1)C(=O)OCC)(F)F
Name
Quantity
7 mL
Type
solvent
Smiles
Cl
Name
Quantity
7 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (40 mL) and brine (3 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(CC=1SC=C(N1)C(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.